molecular formula C12H16ClNO B2643380 2-chloro-N-(4-phenylbutan-2-yl)acetamide CAS No. 379255-27-3

2-chloro-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2643380
CAS No.: 379255-27-3
M. Wt: 225.72
InChI Key: GBJRIBKHNZKXLN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenylbutan-2-yl)acetamide is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloroacetamide group attached to a phenylbutyl moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of 4-phenylbutan-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-phenylbutan-2-amine+chloroacetyl chlorideThis compound+HCl\text{4-phenylbutan-2-amine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-phenylbutan-2-amine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenylbutyl moiety can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

2-chloro-N-(4-phenylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide
  • 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-chloro-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylbutyl moiety differentiates it from other chloroacetamide derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.

Biological Activity

2-chloro-N-(4-phenylbutan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C11H14ClN
  • Molecular Weight : Approximately 227.72 g/mol
  • Structure : The compound features a chloro group and an acetamide functional group attached to a phenylbutan-2-yl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
  • Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, thereby affecting cellular functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Properties

The compound has been explored for its anticancer potential, particularly in inducing apoptosis in tumor cells. Studies have shown that it can direct tumor cells toward apoptotic pathways, which is crucial for anticancer action. For instance, evaluations against A549 (lung cancer) and C6 (glioma) cell lines have revealed significant cytotoxic effects, with mechanisms involving DNA synthesis inhibition and caspase activation assays .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various acetamides, including this compound, the compound was tested against A549 and C6 tumor cell lines. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition of cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction as confirmed by acridine orange/ethidium bromide staining methods .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The study utilized the MTT assay to measure cell viability post-treatment. Results indicated that this compound exhibited moderate antibacterial activity, particularly effective at higher concentrations (≥100 µM), highlighting its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition; apoptosis induction
N-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamideLowModerateReceptor modulation; metabolic pathway interference
3-chloro-N-(4-bromophenyl)propanamideHighLowDisruption of cell wall synthesis

Properties

IUPAC Name

2-chloro-N-(4-phenylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRIBKHNZKXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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